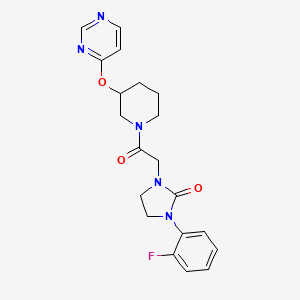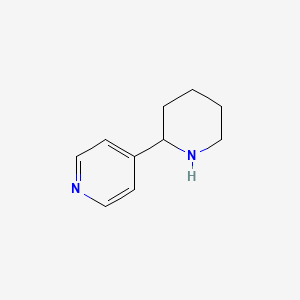
4-(Piperidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is one of the most common structures in the pharmaceutical industry .Chemical Reactions Analysis
Piperidines are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives .科学的研究の応用
Synthesis of Key Intermediates
4-(Piperidin-2-yl)pyridine derivatives are integral in synthesizing various intermediate compounds. For instance, 4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a crucial intermediate in the synthesis of Crizotinib, an anti-cancer drug. This synthesis process involves a three-step method that includes nucleophilic aromatic substitution, hydrogenation, and iodination, highlighting its importance in medicinal chemistry (Fussell et al., 2012).
Corrosion Inhibition
Piperidine derivatives have been studied for their effectiveness in inhibiting corrosion of metals. Research involving quantum chemical calculations and molecular dynamics simulations revealed that certain piperidine derivatives, such as FMPPDBS, FMPPNBS, and FMPPMBS, exhibit significant adsorption and corrosion inhibition properties on iron surfaces (Kaya et al., 2016).
Development of Antagonists
Piperazinyl glutamate pyridines, including some piperidine derivatives, have been developed as potent P2Y12 antagonists. These compounds demonstrate excellent inhibition of platelet aggregation and possess optimized pharmacokinetic and physiochemical properties, making them significant in the development of oral bioavailability drugs (Parlow et al., 2010).
Microwave-Assisted Synthesis
Microwave irradiation has been used to facilitate the oxidation of pyridine derivatives, including 3-(piperidin-2-yl)pyridine. This method leads to the formation of various compounds such as δ-oximino-δ-(pyridyl-3-N-oxide)-valeric acid, illustrating the role of piperidine derivatives in novel synthesis techniques (Khrustalev et al., 2008).
Inhibitors of NAMPT
Pyridine derivatives with a piperidine ring have been explored as potential inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT). These compounds exhibit unique conformational characteristics and have been subject to crystal structure analysis, DFT calculations, and molecular docking studies, highlighting their potential in therapeutic applications (Venkateshan et al., 2019).
Anticancer and DNA Cleavage Activities
Some piperidine-4-carboxamide derivatives have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These compounds showed significant inhibition of blood vessel formation and exhibited potent anticancer properties, demonstrating the diverse applications of piperidine derivatives in cancer research (Kambappa et al., 2017).
PCSK9 mRNA Translation Inhibitors
N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule inhibitors of PCSK9 mRNA translation. These compounds, including 4d and 4g, display improved PCSK9 potency and better ADME properties, contributing to advancements in cardiovascular disease treatments (Londregan et al., 2018).
作用機序
Target of Action
It is known that piperidine derivatives, which include 4-(piperidin-2-yl)pyridine, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, leading to their wide range of therapeutic applications .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
特性
IUPAC Name |
4-piperidin-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h4-5,7-8,10,12H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERCHVXXXMTJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate](/img/structure/B2720156.png)
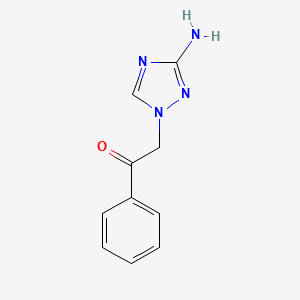
![[(2S,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2720159.png)
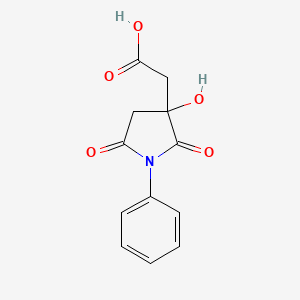
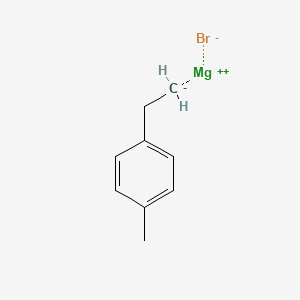
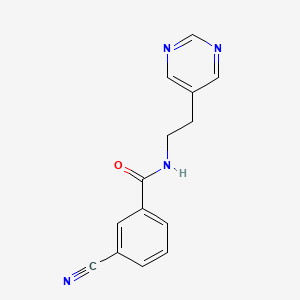
![3-[[1-(4-Methylphenyl)sulfonylpiperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2720166.png)
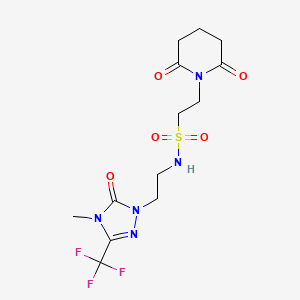
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2720169.png)



![4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2720173.png)
